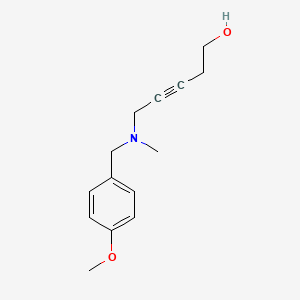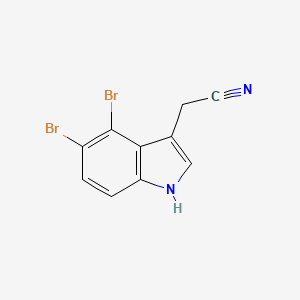
2-(4,5-Dibromo-1H-indol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dibromo-1H-indol-3-yl)acetonitrile is a compound belonging to the indole family, characterized by the presence of a nitrile group attached to the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromo-1H-indol-3-yl)acetonitrile typically involves the bromination of 1H-indole-3-acetonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and reactors can help in maintaining precise control over reaction parameters, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dibromo-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct properties and activities.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(4,5-Dibromo-1H-indol-3-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,5-Dibromo-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The dibromo substitution enhances its binding affinity and specificity towards these targets, resulting in potent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the bromine substitution, resulting in different reactivity and biological activity.
4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine: Another brominated indole derivative with distinct structural and functional properties.
Uniqueness
The presence of two bromine atoms on the indole ring of 2-(4,5-Dibromo-1H-indol-3-yl)acetonitrile makes it unique, providing enhanced reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H6Br2N2 |
|---|---|
Molecular Weight |
313.98 g/mol |
IUPAC Name |
2-(4,5-dibromo-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H6Br2N2/c11-7-1-2-8-9(10(7)12)6(3-4-13)5-14-8/h1-2,5,14H,3H2 |
InChI Key |
CBBFVUZVASQSDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CC#N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide](/img/structure/B13083754.png)
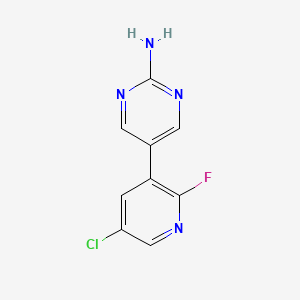
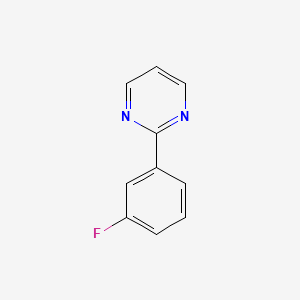

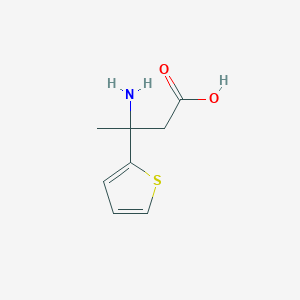
![1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13083771.png)
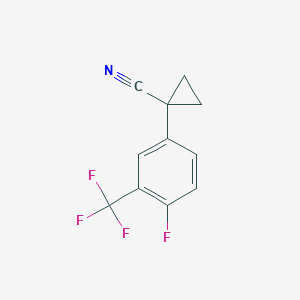
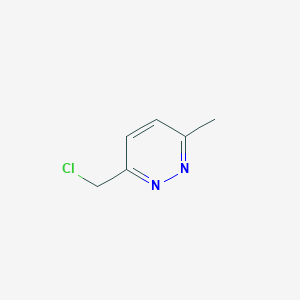
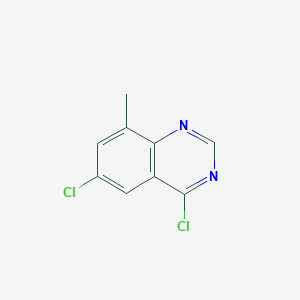

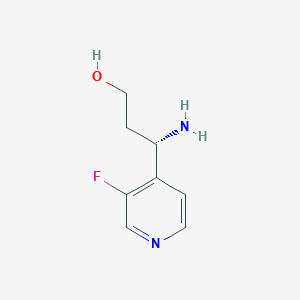
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
